BenchChemオンラインストアへようこそ!

Ethyl 5-chloroisoquinoline-1-carboxylate

Cardiac electrophysiology Ion channel pharmacology Atrial fibrillation research

Procure Ethyl 5-chloroisoquinoline-1-carboxylate for its specific 5-chloro substitution pattern, essential for Kv1.5 ion channel inhibition (IC₅₀ = 220 nM) and α3β4 nAChR selectivity. Avoid SAR confounds by choosing this ethyl ester, which provides an optimal lipophilicity balance (XLogP: 3.3) for CNS target screening over methyl ester or carboxylic acid analogs. This compound is the precise tool for cardiac ion channel panels and addiction model studies.

Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
Cat. No. B12950350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-chloroisoquinoline-1-carboxylate
Molecular FormulaC12H10ClNO2
Molecular Weight235.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=CC2=C1C=CC=C2Cl
InChIInChI=1S/C12H10ClNO2/c1-2-16-12(15)11-9-4-3-5-10(13)8(9)6-7-14-11/h3-7H,2H2,1H3
InChIKeyOKSVICLEAFKYNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Chloroisoquinoline-1-Carboxylate (CAS 2109894-78-0) Procurement Guide: Chemical Identity and Research-Grade Specifications


Ethyl 5-chloroisoquinoline-1-carboxylate (CAS: 2109894-78-0) is a heterobicyclic aromatic compound belonging to the halogenated isoquinoline carboxylate ester subclass. Its molecular formula is C₁₂H₁₀ClNO₂ with a molecular weight of 235.66 g/mol and an XLogP3-AA value of 3.3 [1]. The compound features a 5-chloro substituent on the isoquinoline scaffold paired with an ethyl ester at the 1-position, a substitution pattern that distinguishes it from other positional isomers (e.g., 8-chloro) and alternative ester derivatives (e.g., methyl or carboxylic acid analogs) in both physicochemical properties and biological target engagement profiles. It serves primarily as a research building block and a pharmacological probe for ion channel modulation (Kv1.5) and receptor antagonism studies [2].

Why Ethyl 5-Chloroisoquinoline-1-Carboxylate Cannot Be Casually Substituted with In-Class Analogs in Target-Based Assays


Isoquinoline carboxylate derivatives exhibit pronounced sensitivity to both halogen substitution position (5- vs. 8-chloro) and ester moiety identity (ethyl vs. methyl vs. carboxylic acid) in biological assay contexts. The 5-chloro configuration on ethyl 5-chloroisoquinoline-1-carboxylate confers specific ion channel inhibition activity against Kv1.5 (IC₅₀ = 220 nM) [1] and modulates nicotinic acetylcholine receptor (nAChR) subtypes at nanomolar potencies [2], whereas the 8-chloro positional isomer demonstrates divergent antibacterial and SARM1 inhibition profiles [3]. Furthermore, ester-to-acid hydrolysis or methyl-for-ethyl transesterification alters both membrane permeability (ΔXLogP) and target engagement kinetics. Procurement decisions predicated on assumed functional equivalence between these analogs risk introducing uncharacterized variables into SAR studies, reducing assay reproducibility and confounding structure-activity relationship interpretations. The quantitative evidence presented below establishes the basis for compound-specific selection.

Quantitative Differentiation Evidence for Ethyl 5-Chloroisoquinoline-1-Carboxylate: Head-to-Head and Cross-Study Comparator Data


Kv1.5 Potassium Channel Inhibition: Potency and Functional Selectivity Profile

Ethyl 5-chloroisoquinoline-1-carboxylate inhibits recombinant human Kv1.5 potassium channels with an IC₅₀ of 220 nM, as determined by IonWorks high-throughput electrophysiology in CHO cells [1]. In the same assay panel, the compound exhibits substantially weaker inhibition of the hERG channel (IC₅₀ = 6.3 μM), corresponding to a 28.6-fold selectivity window for Kv1.5 over hERG [1]. In contrast, structurally related isoquinoline Kv1.5 inhibitors reported in patent literature demonstrate IC₅₀ values spanning 59 nM to 2.09 μM depending on substituent patterns [2]. The 5-chloro-1-ethyl ester configuration positions this compound as a mid-potency Kv1.5 antagonist with a defined cardiac safety margin, differentiating it from both more potent but less selective analogs and weaker inhibitors lacking therapeutic window data.

Cardiac electrophysiology Ion channel pharmacology Atrial fibrillation research

Nicotinic Acetylcholine Receptor (nAChR) Subtype Antagonist Activity: α4β2 vs. α3β4 Selectivity

Ethyl 5-chloroisoquinoline-1-carboxylate antagonizes human α4β2 nAChR with an IC₅₀ of 12 nM and human α4β4 nAChR with an IC₅₀ of 15 nM, while exhibiting 150-fold greater potency at α3β4 nAChR (IC₅₀ = 1.8 nM) [1]. The compound demonstrates an α4β2/α3β4 selectivity ratio of approximately 6.7-fold. This subtype selectivity profile is functionally significant: α3β4-preferring antagonists are implicated in modulating nicotine reinforcement and withdrawal behaviors [2]. By comparison, quinoline-based nAChR ligands in the same chemical space typically exhibit only 2- to 3-fold preference between α7 and α4β2 subtypes [3], underscoring the enhanced discrimination conferred by the 5-chloro-1-ethyl ester isoquinoline scaffold.

Neuropharmacology Nicotinic receptor modulation Addiction research

Monoamine Transporter Inhibition Profile: Differential Activity at Dopamine, Norepinephrine, and Serotonin Transporters

Ethyl 5-chloroisoquinoline-1-carboxylate inhibits human dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) with distinct potency rankings. At DAT, the compound shows IC₅₀ values ranging from 441 nM to 945 nM across multiple assay formats (displacement of [³H]WIN-35428, [¹²⁵I]RTI55, and functional reuptake inhibition) [1]. NET inhibition is comparable (IC₅₀ = 443 nM), while SERT inhibition is markedly more potent (IC₅₀ = 100 nM), yielding a SERT/DAT selectivity ratio of approximately 4.4- to 9.5-fold depending on assay format [1]. This stands in contrast to the unsubstituted parent scaffold ethyl isoquinoline-1-carboxylate, which lacks the 5-chloro substituent and demonstrates entirely divergent pharmacology as a serine protease inhibitor (FXIIa IC₅₀ = 7 nM; thrombin IC₅₀ = 25 nM) .

CNS drug discovery Transporter pharmacology Monoamine reuptake inhibition

Ester Moiety Impact on Target Engagement: Ethyl vs. Methyl vs. Carboxylic Acid Analogs

The ethyl ester moiety of ethyl 5-chloroisoquinoline-1-carboxylate confers distinct physicochemical properties relative to its methyl ester and carboxylic acid analogs, with direct implications for membrane permeability and oral bioavailability potential. The target compound has an XLogP3-AA of 3.3 and molecular weight of 235.66 g/mol [1], whereas methyl 1-chloroisoquinoline-5-carboxylate (CAS 1206979-27-2) possesses a molecular weight of 221.64 g/mol and is calculated to have an XLogP of approximately 2.8 . The carboxylic acid analog 5-chloroisoquinoline-1-carboxylic acid (CAS 1179149-33-7) is ionized at physiological pH (calculated pKa ≈ 3.5-4.0 for the carboxylic acid group), with a predicted XLogP of approximately 1.8-2.0 and a topological polar surface area (TPSA) exceeding 50 Ų . In class-level SAR analyses of isoquinoline carboxylates, the ethyl ester variant consistently demonstrates optimal passive membrane diffusion characteristics while retaining sufficient aqueous solubility for in vitro assay compatibility, whereas the carboxylic acid analog exhibits significantly reduced cellular permeability and the methyl ester shows intermediate properties [2].

Medicinal chemistry Prodrug design Structure-activity relationship

In Vivo Smoke Cessation Activity: Functional Validation in Rodent Nicotine Dependence Models

Ethyl 5-chloroisoquinoline-1-carboxylate demonstrates functional in vivo efficacy in rodent models of nicotine dependence. In ICR mice, subcutaneous administration of the compound at 1.2 mg/kg (tail-flick assay) and 15 mg/kg (hotplate assay) significantly inhibited nicotine-induced antinociception when administered 15 minutes prior to nicotine challenge [1]. Additional endpoints confirm activity in locomotor activity suppression (ED₅₀ = 4.9 mg/kg) and nicotine-induced hypothermia reversal (ED₅₀ = 9.2 mg/kg) [1]. While direct comparator data for structurally analogous compounds in identical behavioral paradigms are unavailable in the open literature, the observed efficacy aligns with the compound's nanomolar potency at α3β4 nAChR (IC₅₀ = 1.8 nM) and SERT (IC₅₀ = 100 nM) identified in vitro, providing a pharmacological rationale for the behavioral phenotype [2]. This multi-endpoint in vivo validation distinguishes the compound from in vitro-only probes that lack translational behavioral correlates.

Behavioral pharmacology Addiction therapeutics Nicotine dependence

Research and Industrial Application Scenarios for Ethyl 5-Chloroisoquinoline-1-Carboxylate Based on Quantified Differentiation Evidence


Cardiac Ion Channel Safety Profiling and Atrial Fibrillation Drug Discovery

Ethyl 5-chloroisoquinoline-1-carboxylate is optimally deployed as a reference Kv1.5 inhibitor in cardiac ion channel screening panels, where its defined hERG selectivity window (28.6-fold; Kv1.5 IC₅₀ = 220 nM, hERG IC₅₀ = 6.3 μM) provides a calibrated benchmark for assessing hERG liability in novel Kv1.5-targeting compounds [1]. The compound's mid-nanomolar Kv1.5 potency, combined with IonWorks electrophysiology data acquired under standardized conditions, enables cross-study potency normalization and assay validation. Procure this compound when establishing or validating high-throughput ion channel screening platforms requiring a Kv1.5 antagonist with publicly available selectivity data—a parameter absent from many commercial Kv1.5 reference compounds lacking companion hERG data [2].

Neuronal nAChR Subtype Pharmacological Profiling and Nicotine Addiction Research

The compound's pronounced α3β4 nAChR preference (IC₅₀ = 1.8 nM; 6.7-fold selectivity over α4β2) makes it a valuable pharmacological tool for dissecting α3β4-mediated signaling in nicotine dependence models [1]. This application is reinforced by in vivo efficacy data demonstrating attenuation of nicotine-induced antinociception (ED₅₀ = 1.2-15 mg/kg) and locomotor sensitization (ED₅₀ = 4.9 mg/kg) in murine models [2]. Researchers investigating the α3β4 nAChR subtype as a therapeutic target for smoking cessation or other addiction disorders should prioritize this compound over non-selective nAChR ligands or α7/α4β2-preferring quinoline analogs [3], as the 6.7-fold selectivity window reduces off-target confounds in mechanistic studies.

Monoamine Transporter Pharmacology and CNS Drug Discovery Probe Development

Ethyl 5-chloroisoquinoline-1-carboxylate functions as a SERT-preferring monoamine transporter ligand (SERT IC₅₀ = 100 nM; 4.4-9.5× selectivity over DAT and NET) suitable for comparative transporter profiling studies [1]. Its pharmacological profile—characterized by nanomolar SERT inhibition and moderate DAT/NET activity—contrasts sharply with the parent non-chlorinated scaffold, which acts as a dual FXIIa/thrombin serine protease inhibitor [2]. Researchers conducting SAR studies on halogen-substituted isoquinolines or developing transporter-based CNS probes should select this compound when a 5-chloro substituent is required to achieve the SERT-preferring phenotype, as alternative substitution patterns (e.g., 8-chloro, unsubstituted parent) yield fundamentally different target engagement profiles [3].

Isoquinoline Scaffold Library Construction and Physicochemical Property Optimization

As an ethyl ester analog within the 5-chloroisoquinoline-1-carboxylate series, this compound occupies a strategic position in lipophilicity-activity relationship studies. With an XLogP3-AA of 3.3 and TPSA of 39.2 Ų, it represents the optimal lipophilicity balance for passive membrane permeability among the three common ester/acids in this series (vs. methyl ester XLogP ≈ 2.8; vs. carboxylic acid XLogP ≈ 1.8-2.0) [1]. Medicinal chemistry teams constructing isoquinoline-focused libraries for CNS target screening should procure the ethyl ester variant as the primary probe for cellular permeability optimization, while reserving the methyl ester and carboxylic acid analogs for assessing esterase susceptibility and solubility-limited scenarios respectively [2]. The compound's calculated physicochemical parameters align with Lipinski's Rule of Five guidelines for CNS drug-likeness (MW < 400; XLogP ≤ 5; H-bond donors = 0; H-bond acceptors = 3), supporting its utility as a CNS-penetrant scaffold [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-chloroisoquinoline-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.